molecular formula C18H15N3O2 B14348259 2-Propenamide, N-(2-methyl-4-oxo-3(4H)-quinazolinyl)-3-phenyl- CAS No. 98832-93-0

2-Propenamide, N-(2-methyl-4-oxo-3(4H)-quinazolinyl)-3-phenyl-

Cat. No.: B14348259
CAS No.: 98832-93-0
M. Wt: 305.3 g/mol
InChI Key: ORBQZSCFRSIWPF-UHFFFAOYSA-N
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Description

2-Propenamide, N-(2-methyl-4-oxo-3(4H)-quinazolinyl)-3-phenyl- is a synthetic organic compound that belongs to the class of quinazolinone derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propenamide, N-(2-methyl-4-oxo-3(4H)-quinazolinyl)-3-phenyl- typically involves the reaction of 2-methyl-4-oxo-3(4H)-quinazolinone with an appropriate propenamide derivative. The reaction conditions may include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts like triethylamine or pyridine. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Propenamide, N-(2-methyl-4-oxo-3(4H)-quinazolinyl)-3-phenyl- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can lead to the formation of reduced quinazolinone derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), and various nucleophiles or electrophiles for substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with higher oxidation states, while reduction may produce reduced quinazolinone derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Propenamide, N-(2-methyl-4-oxo-3(4H)-quinazolinyl)-3-phenyl- would depend on its specific biological activity. Generally, quinazolinone derivatives exert their effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating their activity. The pathways involved may include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with DNA or RNA.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Propenamide, N-(2-methyl-4-oxo-3(4H)-quinazolinyl)-3-phenyl- include other quinazolinone derivatives, such as:

  • 2-Methyl-4-oxo-3(4H)-quinazolinone
  • 3-Phenyl-2-propenamide
  • N-(2-methyl-4-oxo-3(4H)-quinazolinyl)acetamide

Uniqueness

The uniqueness of 2-Propenamide, N-(2-methyl-4-oxo-3(4H)-quinazolinyl)-3-phenyl- lies in its specific structure, which combines the quinazolinone core with a propenamide moiety. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

CAS No.

98832-93-0

Molecular Formula

C18H15N3O2

Molecular Weight

305.3 g/mol

IUPAC Name

N-(2-methyl-4-oxoquinazolin-3-yl)-3-phenylprop-2-enamide

InChI

InChI=1S/C18H15N3O2/c1-13-19-16-10-6-5-9-15(16)18(23)21(13)20-17(22)12-11-14-7-3-2-4-8-14/h2-12H,1H3,(H,20,22)

InChI Key

ORBQZSCFRSIWPF-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1NC(=O)C=CC3=CC=CC=C3

Origin of Product

United States

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